molecular formula C9H18O2 B161909 2-Hexyl-1,3-dioxolane CAS No. 1708-34-5

2-Hexyl-1,3-dioxolane

Cat. No. B161909
CAS RN: 1708-34-5
M. Wt: 158.24 g/mol
InChI Key: DDSSJDFXTAYRNO-UHFFFAOYSA-N
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Description

2-Hexyl-1,3-dioxolane is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as Ethylene glycol acetal of heptaldehyde, Heptaldehyde, ethylene glycol acetal, and Heptanal, cyclic ethylene acetal . It is used in research and development and is also found as a rare ingredient in cosmetics .


Synthesis Analysis

The synthesis of 2-Hexyl-1,3-dioxolane involves the reaction of 1-Hexene with carbon monoxide and Ethylene glycol . The reaction mixture is stirred vigorously at a specific temperature for some time . Upon completion, the autoclave is cooled down to room temperature and slowly depressurized .


Molecular Structure Analysis

The molecular structure of 2-Hexyl-1,3-dioxolane consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The average mass is 158.238 Da and the monoisotopic mass is 158.130676 Da .


Chemical Reactions Analysis

The cationic ring-opening polymerization of 2-Hexyl-1,3-dioxolane is prone to cyclization of the polymer chains . This cyclization can be reduced by applying the Active Monomer mechanism .


Physical And Chemical Properties Analysis

2-Hexyl-1,3-dioxolane has a molecular weight of 158.2380 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Catalytic Hydroxyacylation of Alkenes

Hirano et al. (2000) developed a catalytic hydroxyacylation process using 1,3-dioxolanes and molecular oxygen, which yields β-oxycarbonyl compounds. This method highlights the utility of 1,3-dioxolanes in creating valuable chemical compounds (Hirano, Iwahama, Sakaguchi, & Ishii, 2000).

Optically Active 4-Hydroxy-1,3-dioxolanes Synthesis

Kim et al. (1996) explored the preparation and reactions of optically and chemically stable (S)-4-hydroxy-1,3-dioxolane, demonstrating its potential as a 2-hydroxy aldehyde equivalent in synthesizing biologically useful products (Kim, Friedrich, Huber, & Peet, 1996).

Synthesis of Potential HIV Inhibitors

Bran̊alt et al. (1996) reported on the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides as potential inhibitors of HIV, showcasing the role of 1,3-dioxolanes in medicinal chemistry (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996).

Functionalization of Poly(1,3-dioxolane)

Franta et al. (1994) investigated the functionalization of poly(1,3-dioxolane), expanding its applications in creating networks swellable in water and triblock copolymers with potential industrial applications (Franta, Lutz, Reibel, Sahli, Kada, & Belbachir, 1994).

Non-Toxic Recovery of Poly(3-hydroxybutyrate)

Yabueng & Napathorn (2018) developed a non-toxic and simple recovery procedure for poly(3-hydroxybutyrate) using 1,3-dioxolane, emphasizing its environmental friendliness and cost-effectiveness (Yabueng & Napathorn, 2018).

Interaction with Aluminacyclopentanes

Dekhtyar et al. (2019) studied the interaction of 2-monosubstituted 1,3-dioxolanes with aluminacyclopentanes, revealing insights into bond cleavage and formation of ethylene glycol monoethers, contributing to the understanding of metallorganic chemistry (Dekhtyar, Vostrikova, Zlotskii, Bogomazova, & Mikhailova, 2019).

Efficient Preparation of Derivatives

Petroski (2002) focused on the efficient preparation of 2-Methyl-1,3-dioxolane derivatives, showcasing their utility as methyl vinyl ketone equivalents in various chemical syntheses (Petroski, 2002).

Safety And Hazards

2-Hexyl-1,3-dioxolane may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

2-hexyl-1,3-dioxolane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSSJDFXTAYRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051786
Record name 2-Hexyl-1,3-dioxolane
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hexyl-1,3-dioxolane

CAS RN

1708-34-5
Record name 2-Hexyl-1,3-dioxolane
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Record name 2-Hexyl-1,3-dioxolane
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Record name 2-Hexyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-hexyl-
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Record name 2-Hexyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
E Vrbková, B Šteflová, L Sekerová, J Krupka… - Reaction Kinetics …, 2020 - Springer
Several types of mixed molybdenum and tungsten oxide—SiO 2 materials were prepared using sol–gel and wet impregnation method. In all cases, four different loading of MoO 3 or WO …
Number of citations: 10 link.springer.com
E Vrbkova, L Sekerova, E Vyskočilová… - Research on Chemical …, 2022 - Springer
Several types of modified zeolite BETA38 with different iron loading were prepared. Prepared materials were characterized using different techniques (XRD, XRF, BET, UV–VIS, TPD, …
Number of citations: 3 link.springer.com
N Yamashita, Y Nishii… - Journal of Polymer Science …, 1979 - Wiley Online Library
In previous articles (1-3), we have reported that cyclic vinyl acetals such as 2-viny1-1, 3-dioxolane and 2-viny1-1, 3-dioxane have low polymerizability because of degradative chain …
Number of citations: 4 onlinelibrary.wiley.com
L Sekerová, M Spáčilová, E Vyskočilová… - Reaction Kinetics …, 2019 - Springer
The influence of reaction conditions (amount and type of the catalyst, the reaction temperature, the type of the solvent) on the reaction course of the acetalization of aldehydes with diols …
Number of citations: 10 link.springer.com
XW Yin, I Iovinella, R Marangoni, F Cattonaro… - Cellular and molecular …, 2013 - Springer
Solitary bees are major pollinators but their chemical communication system has been poorly studied. We investigated olfactory coding in Osmia cornuta from two perspectives, …
Number of citations: 23 link.springer.com
R Mosca, M Fagnoni, M Mella, A Albini - Tetrahedron, 2001 - Elsevier
Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone gives the corresponding 1,3-dioxolan-2-yl radicals and these are trapped by α,β-unsatured …
Number of citations: 68 www.sciencedirect.com
B Burczyk, A Piasecki, G Para… - Journal of Colloid and …, 1981 - Elsevier
The surface tension of aqueous solutions of 2-alkyl- 1,3-dioxolanes (alkyl: CH 3 … n-C 6 H 13 ) as well as their adsorption at the aqueous solution-mercury interface have been …
Number of citations: 12 www.sciencedirect.com
L Gonsalvi, IWCE Arends, P Moilanen… - … Synthesis & Catalysis, 2003 - Wiley Online Library
Highly selective oxidations of ethers to esters or lactones and of secondary alcohols to ketones were achieved using catalytic amounts of various Ru precursors and the theoretical …
Number of citations: 39 onlinelibrary.wiley.com
M Minakawa, YMA Yamada, Y Uozumi - RSC advances, 2014 - pubs.rsc.org
Formation of an acetal from a carbonyl substrate by condensation with an alcohol is a classical reversible equilibrium reaction in which the water formed must be removed to drive the …
Number of citations: 11 pubs.rsc.org
M Hayakawa, R Shimizu, H Omori, H Shirota, K Uchida… - Tetrahedron, 2020 - Elsevier
A fast photochemical C–C bond formation between cyclic ethers/acetals and olefins using di-tert-butyl peroxide (DTBP) was developed. This method provides easy access to 2-…
Number of citations: 8 www.sciencedirect.com

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